N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, a tetrahydroquinoline moiety, and a dimethoxybenzene sulfonamide group
Preparation Methods
The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps, including the formation of the cyclopropane ring, the tetrahydroquinoline moiety, and the sulfonamide group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound may be used in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application .
Comparison with Similar Compounds
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide can be compared with other similar compounds, such as:
- N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclobutanecarboxamide
- N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide These compounds share structural similarities but differ in specific functional groups, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-27-19-10-9-17(13-20(19)28-2)29(25,26)22-16-8-7-14-4-3-11-23(18(14)12-16)21(24)15-5-6-15/h7-10,12-13,15,22H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDGKJRLHBQKKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.